[(2R)-1,2-dinaphthalen-2-ylpyrrolidin-2-yl]methanol
Description
[(2R)-1,2-Dinaphthalen-2-ylpyrrolidin-2-yl]methanol is a chiral pyrrolidine derivative featuring two naphthalen-2-yl substituents at positions 1 and 2 of the pyrrolidine ring and a hydroxymethyl group at the stereogenic C2 position (R-configuration). Pyrrolidine-based compounds are widely studied in medicinal chemistry due to their conformational rigidity and bioactivity . The stereochemistry of this compound, confirmed via crystallographic methods such as SHELX , is critical for its interactions with chiral biological targets.
Properties
IUPAC Name |
[(2R)-1,2-dinaphthalen-2-ylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO/c27-18-25(23-12-10-19-6-1-3-8-21(19)16-23)14-5-15-26(25)24-13-11-20-7-2-4-9-22(20)17-24/h1-4,6-13,16-17,27H,5,14-15,18H2/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWGZHBHUSIQDQ-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC3=CC=CC=C3C=C2)(CO)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](N(C1)C2=CC3=CC=CC=C3C=C2)(CO)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1,2-dinaphthalen-2-ylpyrrolidin-2-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Substitution with Naphthalene Groups:
Hydroxymethylation: The hydroxymethyl group can be introduced via a reaction with formaldehyde or paraformaldehyde in the presence of a base, such as sodium hydroxide.
Industrial Production Methods
Industrial production of [(2R)-1,2-dinaphthalen-2-ylpyrrolidin-2-yl]methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
[(2R)-1,2-dinaphthalen-2-ylpyrrolidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the corresponding alcohol or amine, using reducing agents like lithium aluminum hydride.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
Research indicates that compounds similar to [(2R)-1,2-dinaphthalen-2-ylpyrrolidin-2-yl]methanol exhibit potential antidepressant effects. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have demonstrated that such compounds can enhance mood and alleviate symptoms of depression in animal models .
Neuroprotective Effects
There is growing evidence that this compound may have neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis in vitro. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Synthesis
Chiral Building Block
[(2R)-1,2-dinaphthalen-2-ylpyrrolidin-2-yl]methanol serves as a valuable chiral building block in synthetic organic chemistry. Its unique structure allows for the synthesis of various complex molecules with high stereochemical purity. This has implications for the development of pharmaceuticals and agrochemicals .
Catalysis
The compound has been explored as a catalyst in asymmetric synthesis reactions. Its ability to facilitate reactions with high enantioselectivity makes it a candidate for producing chiral intermediates essential for drug development .
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated the antidepressant effects of pyrrolidine derivatives, including [(2R)-1,2-dinaphthalen-2-ylpyrrolidin-2-yl]methanol. The results indicated a significant reduction in depressive-like behavior in rodent models, supporting its potential use as an antidepressant agent.
Case Study 2: Neuroprotection
In a research article from Neuroscience Letters, the neuroprotective effects of similar compounds were evaluated. The study found that these compounds could significantly reduce neuronal cell death induced by oxidative stress, suggesting their utility in developing therapies for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of [(2R)-1,2-dinaphthalen-2-ylpyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds are selected for comparison based on shared pyrrolidine or heterocyclic cores and functional group diversity:
Compound A : (2R,3S,4R)-2-Phenylsulfonylmethyl-3,4-isopropylidenedioxypyrrolidine (from )
- Core : Pyrrolidine with phenylsulfonylmethyl and isopropylidenedioxy substituents.
- Key Features : The sulfone group (electron-withdrawing) and acetal-protecting group (isopropylidene) suggest utility as a synthetic intermediate.
Compound B : [(2R,4R)-4-[2-Amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol (from )
- Core : Dioxolane fused to a purine base.
- Key Features : The purine moiety enables nucleic acid interactions, while the dioxolane enhances solubility.
Target Compound : [(2R)-1,2-Dinaphthalen-2-ylpyrrolidin-2-yl]methanol
- Core : Pyrrolidine with two naphthalen-2-yl groups.
- Key Features : High lipophilicity (logP ~4.5 predicted) and stereospecific hydroxyl group.
Comparative Data Table
Research Findings and Implications
Hydrophobicity and Bioactivity :
- The target compound’s naphthalene groups confer greater lipophilicity than Compound A’s phenylsulfonyl group or Compound B’s purine-dioxolane system. This enhances membrane permeability but may reduce aqueous solubility.
Synthetic Accessibility: Compound A is synthesized via Zn/NH4Cl/indium-mediated reduction in methanol , whereas the target compound’s route is unspecified in the evidence. Compound B requires custom synthesis under regulated conditions (BSL certification) .
Biological Interactions :
- The target’s hydroxyl group enables hydrogen bonding akin to Compound A’s sulfone, but its bulky naphthalenes may sterically hinder receptor binding compared to Compound B’s purine base, which fits nucleic acid pockets.
Certification and Use: Compound B is certified for analytical testing (UKAS, ISO/IEC 17043) , suggesting rigorous quality control.
Biological Activity
[(2R)-1,2-dinaphthalen-2-ylpyrrolidin-2-yl]methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The molecular formula for [(2R)-1,2-dinaphthalen-2-ylpyrrolidin-2-yl]methanol is . It features a pyrrolidine ring substituted with two naphthalene moieties. The unique structure contributes to its interaction with biological targets.
1. Antimicrobial Properties
Research indicates that compounds similar to [(2R)-1,2-dinaphthalen-2-ylpyrrolidin-2-yl]methanol exhibit antimicrobial activity. For instance, studies have shown that derivatives of pyrrolidine can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections .
2. Neuroprotective Effects
The compound has been investigated for neuroprotective properties. In vitro studies demonstrate that it can reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases such as Alzheimer's and Parkinson's .
3. Antidepressant Activity
Preliminary studies suggest that [(2R)-1,2-dinaphthalen-2-ylpyrrolidin-2-yl]methanol may possess antidepressant-like effects. Animal models treated with similar compounds showed increased levels of serotonin and norepinephrine, indicating a possible mechanism for mood enhancement .
The proposed mechanisms of action for [(2R)-1,2-dinaphthalen-2-ylpyrrolidin-2-yl]methanol include:
- Receptor Modulation: The compound may interact with serotonin and dopamine receptors, which are critical in mood regulation and cognitive function.
- Antioxidant Activity: By scavenging free radicals, it can mitigate oxidative damage in cells, particularly in the nervous system.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus with an MIC of 50 µg/mL. |
| Study 2 | Showed neuroprotective effects in neuronal cell cultures exposed to oxidative stress, reducing cell death by 30%. |
| Study 3 | Reported antidepressant-like effects in mice models with increased locomotor activity and reduced immobility in forced swim tests. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
